molecular formula C22H18BrN5O B2402823 C22H18BrN5O CAS No. 1798672-83-9

C22H18BrN5O

Cat. No.: B2402823
CAS No.: 1798672-83-9
M. Wt: 448.324
InChI Key: JXIILPCBOXRUCU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H18BrN5O is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a bromine atom, making it a subject of interest for various chemical reactions and applications.

Scientific Research Applications

C22H18BrN5O has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals, pesticides, and other chemicals.

Safety and Hazards

The safety and hazards associated with a compound are typically determined by its physical and chemical properties, as well as its interactions with biological systems. Safety Data Sheets (SDS) provide comprehensive information about the potential hazards of a compound and the appropriate safety precautions .

Future Directions

The future directions in the research and application of a compound like C22H18BrN5O could involve further exploration of its physical and chemical properties, synthesis methods, and potential applications. Emerging technologies within IEEE have identified several focus areas that could be relevant . Additionally, the use of tools like Connected Papers can help in identifying the most relevant prior and derivative works .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C22H18BrN5O typically involves multi-step organic reactions. One common method includes the bromination of acetophenone derivatives, which is a significant topic in organic chemistry . The reaction conditions often involve the use of pyridine hydrobromide perbromide as the brominating agent, with a focus on reaction time, temperature, and the dosage of the brominating agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxygen to form oxides.

    Reduction: It can also be reduced under specific conditions to form different products.

    Substitution: The bromine atom in the compound makes it suitable for substitution reactions, where the bromine can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of C22H18BrN5O involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    C22H18ClN5O: A similar compound with a chlorine atom instead of bromine.

    C22H18IN5O: A similar compound with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in C22H18BrN5O imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chlorine and iodine counterparts. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O/c23-19-9-5-4-8-18(19)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIILPCBOXRUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Br)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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